Adiponectin Production Potency Comparison
In a direct head-to-head comparison within an hBM-MSC adipogenesis model, Terrelumamide A demonstrated a median effective concentration (EC50) for increasing adiponectin production that was 2.5-fold more potent than its direct analog Terrelumamide B (EC50 37.1 μM vs. 91.9 μM) [1]. When compared to standard controls, Terrelumamide A was 3.9-fold more potent than aspirin (EC50 37.1 μM vs. 145.6 μM) but 10.7-fold less potent than glibenclamide (EC50 3.47 μM) [1]. This establishes a clear rank order of potency: glibenclamide > Terrelumamide A > Terrelumamide B > aspirin [1].
| Evidence Dimension | Adiponectin production EC50 (Insulin Sensitivity) |
|---|---|
| Target Compound Data | 37.1 μM |
| Comparator Or Baseline | Terrelumamide B: 91.9 μM; Glibenclamide: 3.47 μM; Aspirin: 145.6 μM |
| Quantified Difference | Terrelumamide A is 2.5x more potent than Terrelumamide B; 3.9x more potent than aspirin; 10.7x less potent than glibenclamide. |
| Conditions | Adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs). |
Why This Matters
This quantitative data is essential for dose-response experimental design and for selecting the optimal compound within this chemotype for insulin sensitivity studies.
- [1] You, M.; Liao, L.; Hong, S.H.; Park, W.; Kwon, D.I.; Lee, J.; Noh, M.; Oh, D.-C.; Oh, K.-B.; Shin, J. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus. Mar. Drugs 2015, 13, 1290-1303. View Source
